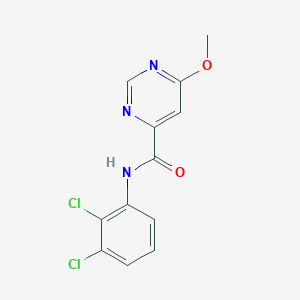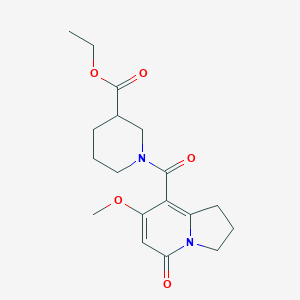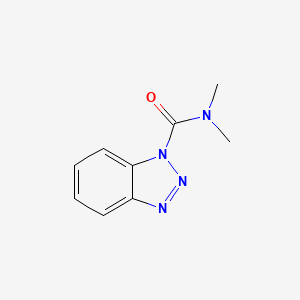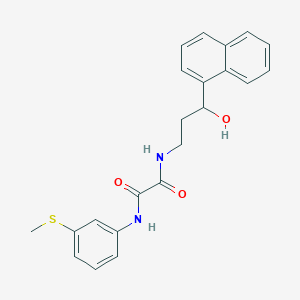
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the formation of derivatives with piperidinyl and pyrimidinyl groups. In the first paper, a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides were synthesized and characterized . The second paper describes the synthesis of [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones through the condensation of N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-one thiosemicarbazones with ethyl 2-bromopropionate . These synthesis methods could potentially be adapted for the synthesis of N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and Mass spectral analysis . Additionally, HOMOCOSY, HSQC, and HMBC spectral studies were conducted for one of the compounds to understand the conformation and connectivity of the molecular structure . These techniques could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the synthesized compounds. However, the antimicrobial activity suggests that these compounds may interact with bacterial and fungal strains, indicating potential reactivity . The chemical reactions of this compound could be inferred based on the reactivity of similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not extensively discussed in the papers. However, it is mentioned that the piperidin rings in the synthesized compounds adopt a chair conformation, and the rotation of the aryl group at C-2 is rather slow . These properties could influence the physical and chemical behavior of this compound. Antimicrobial activities of the compounds were studied, and they were found to be active against all tested bacterial and fungal strains , which could suggest potential applications for the compound .
科学的研究の応用
Synthesis and Biological Activities
- A study on the synthesis of novel derivatives similar to the compound highlighted their potential anti-angiogenic and DNA cleavage activities. These piperidine analogues showed significant inhibition of blood vessel formation in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Antineoplastic Properties
- Research into the metabolism of Flumatinib, a compound structurally related to N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide, in chronic myelogenous leukemia patients, identified several metabolites through pathways such as N-demethylation and hydroxylation. This study provides insights into the drug's metabolism in humans, underscoring the complexity of its biotransformation and the potential for diverse biological activities (Aishen Gong et al., 2010).
Antimycobacterial and Anticancer Activity
- Another study focused on the design, synthesis, and biological evaluation of compounds with a structure similar to the target compound, revealing significant antitumor activity in vitro. These findings suggest the potential of such compounds in developing new anticancer drugs (Nancy Z. Zhou et al., 2008).
In Vitro Antiproliferative Activity
- A series of new derivatives were synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Some compounds showed good activity, highlighting the potential of these molecules as anticancer agents and warranting further research (L. Mallesha et al., 2012).
将来の方向性
The future directions for the research and development of “N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide” and related compounds could involve further exploration of their therapeutic potentials, given the diverse pharmacological properties of pyrimidine derivatives . This could include the development of new synthesis methods, the investigation of their mechanisms of action, and the evaluation of their safety and efficacy in preclinical and clinical studies.
作用機序
Target of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might also target the same organism.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against certain enzymes . This suggests that N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide might interact with its targets by inhibiting their enzymatic activity, leading to the disruption of essential biological processes.
Biochemical Pathways
Similar compounds have been found to inhibit the activity of certain enzymes , which could potentially disrupt various biochemical pathways.
Pharmacokinetics
The synthesis of similar compounds has been described , suggesting that further studies could provide insights into the pharmacokinetics of this compound.
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might also have antimicrobial effects.
Action Environment
The synthesis of similar compounds has been described , suggesting that further studies could provide insights into how environmental factors influence the action of this compound.
特性
IUPAC Name |
2-methyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11(2)14(20)16-10-13-9-12(3)17-15(18-13)19-7-5-4-6-8-19/h9,11H,4-8,10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXCHJYBHYJVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2517745.png)
![4-[Methyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B2517746.png)

